molecular formula C23H32N4O B11986671 5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol

5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol

Cat. No.: B11986671
M. Wt: 380.5 g/mol
InChI Key: VODVJMAXABFWMF-JJIBRWJFSA-N
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Description

5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenol group substituted with a diethylamino group and an imino linkage to a piperazine ring, which is further substituted with a 4-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol typically involves multiple steps:

    Formation of the Phenol Intermediate: The initial step involves the preparation of the phenol intermediate through a reaction between a suitable phenol derivative and diethylamine under controlled conditions.

    Imination Reaction: The phenol intermediate undergoes an imination reaction with 4-(4-methylbenzyl)-1-piperazinecarboxaldehyde to form the imino linkage. This step often requires a catalyst and specific reaction conditions to ensure the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imino linkage can be reduced to form amine derivatives.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate: Known for its fluorescent properties and used in similar applications.

    Diethylamino functionalized tetraphenylethenes: Utilized for their photophysical properties and applications in cell imaging.

    Imino phenoxide complexes: Employed in catalysis and polymerization reactions.

Uniqueness

5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol stands out due to its unique combination of functional groups, which confer specific chemical and physical properties

Properties

Molecular Formula

C23H32N4O

Molecular Weight

380.5 g/mol

IUPAC Name

5-(diethylamino)-2-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C23H32N4O/c1-4-26(5-2)22-11-10-21(23(28)16-22)17-24-27-14-12-25(13-15-27)18-20-8-6-19(3)7-9-20/h6-11,16-17,28H,4-5,12-15,18H2,1-3H3/b24-17+

InChI Key

VODVJMAXABFWMF-JJIBRWJFSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)C)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)C)O

Origin of Product

United States

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